

Application Notes and Protocols for the Synthesis of α -Aryl Nitriles

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Compound of Interest

Compound Name: *Nonanenitrile*

Cat. No.: *B147369*

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Introduction

α -Aryl nitriles are a significant class of organic compounds widely recognized for their prevalence in medicinal chemistry and materials science.[1][2] The incorporation of a nitrile group can enhance a molecule's binding affinity to target proteins, improve its pharmacokinetic profile, and increase metabolic stability.[1][3] Notably, several FDA-approved drugs, such as the breast cancer medication Anastrozole and the antidepressant Citalopram, feature an α -aryl nitrile scaffold.[4][5] This document provides detailed protocols for the synthesis of α -aryl nitriles via palladium-catalyzed α -arylation of aliphatic nitriles. While the protocols described are general for aliphatic nitriles, specific examples utilizing **nonanenitrile** derivatives are not prominently featured in current literature. However, these methods are broadly applicable to a range of unhindered primary aliphatic nitriles.

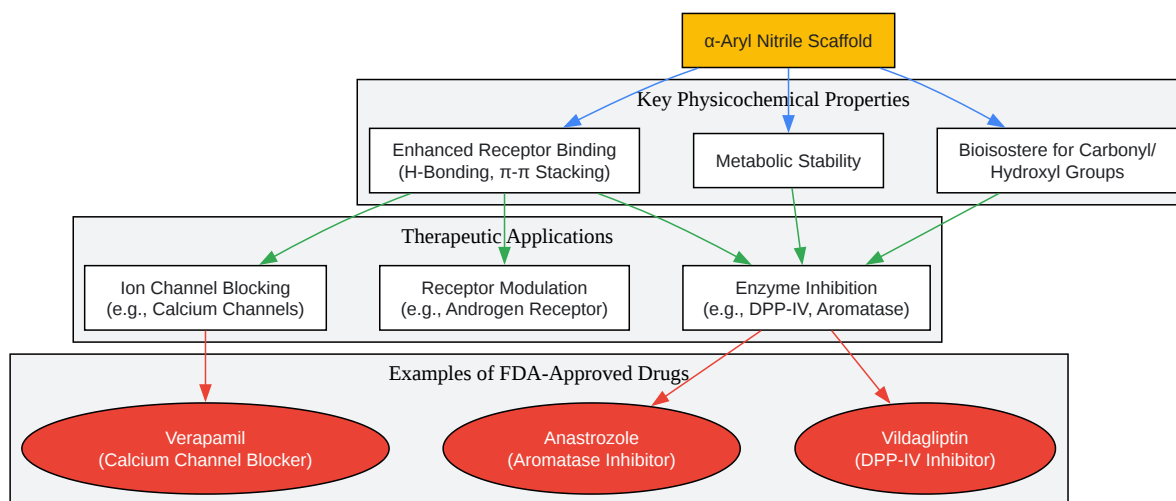
Synthesis Methodology: Palladium-Catalyzed α -Arylation

A prevalent and effective method for the synthesis of α -aryl nitriles is the palladium-catalyzed cross-coupling reaction between an aryl halide and an aliphatic nitrile.[6][7] This reaction typically involves the formation of a nitrile anion in the presence of a strong base, which then couples with the aryl halide in the presence of a palladium catalyst and a suitable ligand.[6]

General Reaction Scheme:

Caption: General experimental workflow for the palladium-catalyzed synthesis of α -aryl nitriles.

Role of α -Aryl Nitriles in Drug Development



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Caption: The central role of the α -aryl nitrile scaffold in drug development.

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